2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid
Description
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-14-9-11(6-7-13(14)15(17)18)10-4-3-5-12(8-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWOJINIHFGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692077 | |
| Record name | 3'-[(Methanesulfonyl)amino]-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035930-22-3 | |
| Record name | 3'-[(Methanesulfonyl)amino]-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol . The reaction conditions typically include the use of polyphosphoric acid or phosphorus oxychloride (POCl₃) as cyclization agents . The yields of this synthesis route can range from 17% to 37%, depending on the specific conditions employed .
Chemical Reactions Analysis
2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include m-chloroperbenzoic acid, peracetic acid, and hydrogen gas. The major products formed from these reactions are sulfinyl derivatives and amino derivatives .
Scientific Research Applications
2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s derivatives, such as Sulmazole and Isomazole, exert their effects by modulating the activity of enzymes and receptors involved in cardiovascular function . These interactions lead to improved cardiac contractility and overall cardiovascular health .
Comparison with Similar Compounds
2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid can be compared with similar compounds such as:
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound is an intermediate in the synthesis of cardiotonic drugs and shares similar synthetic routes and reaction conditions.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: Another intermediate used in the synthesis of cardiotonic drugs, with similar chemical properties and applications.
The uniqueness of 2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid lies in its specific structure, which allows for the formation of unique derivatives with potent cardiotonic activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
